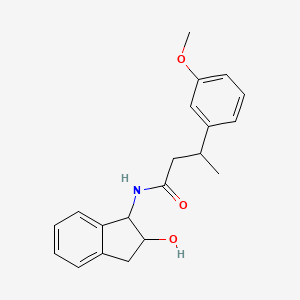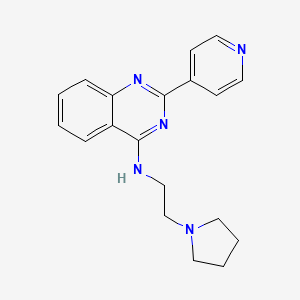
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide, also known as HIBA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. HIBA belongs to the class of compounds known as indenylamides and has been shown to have anti-inflammatory and neuroprotective properties.
作用機序
The exact mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide is not fully understood, but it is thought to work by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are involved in the inflammatory response. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide has also been shown to modulate the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Studies have shown that N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide can reduce inflammation and oxidative stress in the brain, which can help to protect neurons from damage. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation is the lack of long-term safety data for N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide, which makes it difficult to assess its potential for use in humans.
将来の方向性
There are several future directions for research on N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide. One area of interest is in the development of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide-based drugs for the treatment of neurodegenerative diseases. Another area of research is in the study of the mechanisms of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide, which could lead to the development of more effective treatments for these conditions. Additionally, further studies are needed to assess the safety and efficacy of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide in humans.
合成法
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide involves the reaction of 3-methoxybenzylamine with 2,3-dihydroxyindan-1-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then reacted with 3-bromobutanoyl chloride to form N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide.
科学的研究の応用
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide has been studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research has been in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(14-7-5-8-16(11-14)24-2)10-19(23)21-20-17-9-4-3-6-15(17)12-18(20)22/h3-9,11,13,18,20,22H,10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDGOMACVNXKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1C(CC2=CC=CC=C12)O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methyl]-1-propan-2-ylguanidine;hydroiodide](/img/structure/B6640730.png)
![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol](/img/structure/B6640732.png)
![N'-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide](/img/structure/B6640756.png)
![2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol](/img/structure/B6640771.png)
![1-(2-Cyclopropyl-2-hydroxyethyl)-1-methyl-3-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6640777.png)

![4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane](/img/structure/B6640789.png)
![1-[(1H-indazol-7-ylmethylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B6640791.png)
![2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6640799.png)
![2-(Furan-2-yl)-1-[(2-methyl-3-phenylimidazol-4-yl)methylamino]propan-2-ol](/img/structure/B6640805.png)
![[3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6640814.png)
![[3-[[Methyl-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]amino]methyl]oxetan-3-yl]methanol](/img/structure/B6640821.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(1-propan-2-ylcyclopropyl)methyl]urea](/img/structure/B6640826.png)
![2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B6640831.png)